![molecular formula C20H19N3OS B2541769 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-76-9](/img/structure/B2541769.png)
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.45. The purity is usually 95%.
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Biological Activity
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-c]pyrazole core fused with a benzamide moiety and a 4-methylphenyl substituent. The molecular formula is C20H18N4O3S with a molecular weight of approximately 402.45 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.
Research indicates that compounds within the thieno[3,4-c]pyrazole class can exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibiting AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .
- Antioxidant Activity : Compounds similar to this benzamide have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related cellular damage .
- Antimicrobial Properties : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases .
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting AChE activity. For instance, it was noted that certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency compared to standard inhibitors like donepezil .
Cytotoxicity and Selectivity
Cytotoxicity studies conducted on cancer cell lines (e.g., B16F10 melanoma cells) revealed that while some analogs displayed significant cytotoxic effects at higher concentrations, others maintained low toxicity profiles at therapeutic doses . This selectivity is crucial for developing drugs with minimal side effects.
Case Studies and Research Findings
Scientific Research Applications
Overview
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise in inhibiting cell proliferation through its interaction with specific molecular targets. Studies indicate that it may inhibit enzymes involved in cancer cell growth, leading to antiproliferative effects. For instance, research has demonstrated that derivatives of thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thieno[3,4-c]pyrazole core can enhance biological activity.
Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For example, it may act as a pharmacological chaperone by stabilizing misfolded proteins associated with diseases like Gaucher's disease, thus improving enzyme activity in affected cells .
Case Study: Enzyme Inhibition
A study published in Nature Communications highlighted the efficacy of thienopyrazole derivatives in inhibiting glucocerebrosidase, an enzyme linked to Gaucher's disease. The compound's ability to enhance enzyme function in patient-derived fibroblasts was particularly noted .
Agricultural Science Applications
Pesticidal Properties
Research has indicated that compounds similar to this compound possess pesticidal properties. They can be synthesized to target specific pests while minimizing harm to beneficial insects. The thienopyrazole framework allows for modifications that enhance efficacy against various agricultural pests.
Field Trials
Field trials have demonstrated that certain thienopyrazole derivatives significantly reduce pest populations while maintaining crop yield and quality. These findings suggest potential applications in developing eco-friendly pesticides that align with sustainable agricultural practices.
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIBZBAKRLOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.